

Check Availability & Pricing

# Application Notes and Protocols for ML145 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML 145    |           |
| Cat. No.:            | B15602883 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor that has garnered significant interest in drug discovery due to its emerging roles in various physiological and pathological processes, including cancer.[1][2][3] GPR35 signaling has been implicated in promoting tumor progression, metastasis, and modulation of the tumor microenvironment.[4][5][6] As a selective antagonist, ML145 serves as a critical tool for elucidating the function of GPR35 and for exploring its therapeutic potential as a drug target.

Important Clarification: ML145 vs. ML141

It is crucial to distinguish ML145 from another similarly named compound, ML141. While ML145 is a GPR35 antagonist, ML141 is a well-characterized inhibitor of the Rho family GTPase Cdc42.[7][8][9] Due to their similar designations, these two compounds are sometimes confused. This document focuses on the application of ML145 as a GPR35 antagonist. A separate section is included to briefly discuss the application of ML141 as a Cdc42 inhibitor to aid researchers in clearly distinguishing between these two molecules and their respective applications.

## **Data Presentation**



The following tables summarize key quantitative data for ML145 as a GPR35 antagonist and for ML141 as a Cdc42 inhibitor for comparative purposes.

Table 1: Quantitative Data for ML145 (GPR35 Antagonist)

| Parameter                  | Value      | Cell Line/Assay<br>Conditions                                                   | Reference |
|----------------------------|------------|---------------------------------------------------------------------------------|-----------|
| IC50 (GPR35<br>Antagonism) | 20.1 nM    | β-arrestin recruitment assay                                                    | [10]      |
| Selectivity                | >1000-fold | Over GPR55                                                                      | [10]      |
| Effective<br>Concentration | 1-10 μΜ    | Recommended range<br>for cell-based assays<br>to inhibit GPR35<br>signaling     | [6]       |
| Cytotoxicity               | Low        | Not significantly cytotoxic at concentrations up to 10 µM in various cell lines | [1]       |

Table 2: Quantitative Data for ML141 (Cdc42 Inhibitor) for Reference



| Parameter                           | Value   | Cell Line/Assay<br>Conditions                                | Reference |
|-------------------------------------|---------|--------------------------------------------------------------|-----------|
| Biochemical IC50<br>(Cdc42)         | ~200 nM | Against nucleotide-<br>depleted wild-type<br>Cdc42 with Mg2+ | [6]       |
| Cell-Based EC50<br>(Cdc42 Activity) | 2.1 μΜ  | Wild-type Cdc42                                              | [6]       |
| Effect on Cell Migration            | <10 μΜ  | Inhibition of filopodia formation in 3T3 cells               | [1]       |
| Cytotoxicity                        | Low     | Insensitive up to 10<br>μM in OVCA429 cells                  | [1][7]    |

# Experimental Protocols General Guidelines for ML145 Preparation and Use

- Solubility: ML145 is soluble in DMSO. Prepare a stock solution of 10-20 mM in sterile DMSO.[6]
- Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
- Cell Culture Treatment: When treating cells, dilute the ML145 stock solution in the
  appropriate cell culture medium to the desired final concentration. Ensure the final DMSO
  concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced
  effects. Always include a vehicle control (medium with the same concentration of DMSO) in
  your experiments.[6]

# Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ML145 on cancer cell viability.

Materials:



- Cancer cell line of interest
- Complete cell culture medium
- ML145 stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 μL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[6] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- ML145 Treatment: Prepare serial dilutions of ML145 in complete culture medium to achieve final concentrations ranging from 0.1 μM to 20 μM. Include a vehicle control (medium with DMSO at the same concentration as the highest ML145 treatment).[6] Carefully remove the medium from the wells and add 100 μL of the prepared ML145 dilutions or vehicle control. Incubate for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.



Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the
percentage of cell viability for each treatment relative to the vehicle control (100% viability).
Plot the percentage of cell viability against the ML145 concentration to generate a doseresponse curve and determine the IC50 value for cytotoxicity if applicable.[6]



Click to download full resolution via product page

**Caption:** Workflow for determining cell viability using the MTT assay with ML145 treatment.

# Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of ML145 on the collective migration of cancer cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- ML145 stock solution (10 mM in DMSO)
- 6-well or 12-well cell culture plates



- Sterile 200 μL pipette tip or a wound-healing insert
- Microscope with a camera

#### Procedure:

- Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
- Creating the Wound: Once the cells have reached confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.[6]
- ML145 Treatment: Add fresh culture medium containing the desired concentrations of ML145 (e.g., 5 μM, 10 μM) or vehicle control. It is recommended to use a serum-reduced medium (e.g., 1-2% FBS) to minimize cell proliferation effects.[6]
- Image Acquisition: Capture an initial image (t=0) of the wound. Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).[6]
- Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

## **Protocol 3: β-Arrestin Recruitment Assay**

This assay is a common method to assess the functional activity of G protein-coupled receptors and the antagonistic effect of compounds like ML145.[11]

#### Materials:

- Stable cell line co-expressing human GPR35 and a  $\beta$ -arrestin reporter system (e.g., PathHunter®  $\beta$ -arrestin cells)
- GPR35 agonist (e.g., Zaprinast)
- ML145 stock solution (10 mM in DMSO)



- Assay buffer
- White, clear-bottom 96-well or 384-well plates
- Luminometer

#### Procedure:

- Cell Plating: Plate the GPR35-expressing cells in the assay plates at the density recommended by the manufacturer and incubate overnight.[9]
- Compound Preparation and Addition (Antagonist Mode): Prepare serial dilutions of ML145 in assay buffer. Add the ML145 dilutions to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.[9]
- Agonist Stimulation: Prepare the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells already containing ML145 and incubate for the recommended time (e.g., 90 minutes) at 37°C.[12]
- Signal Detection: Prepare and add the detection reagent according to the manufacturer's instructions. Incubate at room temperature for 60 minutes.[12]
- Data Acquisition: Read the chemiluminescent signal using a plate reader.
- Data Analysis: Determine the percent inhibition of the agonist response by ML145 at each concentration. Plot the percent inhibition against the log concentration of ML145 to determine the IC50 value.[9]

# **Signaling Pathways**





GPR35 Signaling Pathway and Inhibition by ML145

Click to download full resolution via product page

**Caption:** GPR35 signaling is activated by agonists, leading to downstream pathways that promote cancer cell proliferation, migration, and invasion. ML145 acts as an antagonist, blocking these effects.

### Clarification: ML141 as a Cdc42 Inhibitor

For researchers investigating cytoskeletal dynamics, cell migration, and other processes regulated by the Rho family of GTPases, the selective Cdc42 inhibitor ML141 is the appropriate



tool compound.

#### Mechanism of Action of ML141:

ML141 is a non-competitive, allosteric inhibitor of Cdc42.[6] It does not compete with GTP for binding but instead binds to a distinct site on the Cdc42 protein, locking it in an inactive conformation.[6] This prevents Cdc42 from interacting with its downstream effectors, thereby inhibiting its signaling cascades.

Typical Assays for Investigating ML141 Effects:

- Cdc42 Activation Assays (Pull-down or G-LISA): To directly measure the levels of active, GTP-bound Cdc42.
- Wound Healing/Scratch Assays: To assess the impact on collective cell migration.
- Transwell Migration/Invasion Assays: To quantify the effect on single-cell migration and invasion.
- Immunofluorescence Staining: To visualize changes in the actin cytoskeleton and the formation of filopodia.



**Growth Factor** (e.g., EGF) Plasma Membrane Receptor Tyrosine Kinase (e.g., EGFR) Activate Intracellular Signaling **GEFs** Promote GDP-GTP Exchange Cdc42-GDP ML141 (Inactive) Allosteric Inhibition Cdc42-GTP (Active) Activates Downstream Effectors (e.g., PAK, WASp) Actin Cytoskeleton

Cdc42 Signaling Pathway and Inhibition by ML141

Click to download full resolution via product page

Rearrangement



**Caption:** The Cdc42 signaling pathway, which is crucial for cytoskeletal rearrangement and cell migration, is inhibited by ML141.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. e-roj.org [e-roj.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells [jcancer.org]
- 9. A Potent and Selective Inhibitor of Cdc42 GTPase Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ML145 in Cell Culture Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602883#guidelines-for-using-ml-145-in-cell-culture-assays]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com